7-Methoxy-1-naphthylacetonitrile

Catalog No.
S802167
CAS No.
138113-08-3
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1-naphthylacetonitrile

CAS Number

138113-08-3

Product Name

7-Methoxy-1-naphthylacetonitrile

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetonitrile

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3

InChI Key

PYJMGUQHJINLLD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2CC#N)C=C1

Synonyms

7-Methoxy-1-naphthaleneacetinitrile; 1-Cyanomethyl-7-methoxynaphthalene; 2-(7-Methoxy-1-naphthyl)acetonitrile;

Canonical SMILES

COC1=CC2=C(C=CC=C2CC#N)C=C1

Synthesis of Agomelatine

7-Methoxy-1-naphthylacetonitrile serves as a key intermediate in the synthesis of agomelatine, a medication used to treat major depressive disorder (MDD). A three-step process, starting from 7-methoxy-1-tetralone, involves the reaction with 7-Methoxy-1-naphthylacetonitrile as an intermediate [].

7-Methoxy-1-naphthylacetonitrile is an organic compound with the molecular formula C13H11NOC_{13}H_{11}NO and a molecular weight of approximately 213.23 g/mol. It features a naphthalene ring substituted with a methoxy group at the 7-position and an acetonitrile functional group. This compound is characterized by its structural complexity, which allows for various interactions in

, primarily due to the presence of the acetonitrile functional group. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine, which can be useful in synthesizing more complex molecules.
  • Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangements that alter its structure and properties.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that 7-Methoxy-1-naphthylacetonitrile exhibits notable biological activities, particularly in pharmacology. Its structure suggests potential interactions with biological targets, including:

  • Antitumor Activity: Some studies have shown that derivatives of naphthalene compounds can exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition: The methoxy group may enhance the compound's ability to inhibit specific enzymes, contributing to its bioactivity.

Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 7-Methoxy-1-naphthylacetonitrile has been described in various patents and literature. Common methods include:

  • Nucleophilic Addition: The synthesis often begins with the nucleophilic addition of methoxy-substituted naphthalene derivatives to acetonitrile.
  • Reflux Conditions: The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound from by-products.

These methods highlight the synthetic versatility of 7-Methoxy-1-naphthylacetonitrile and its derivatives .

7-Methoxy-1-naphthylacetonitrile has several applications across different fields:

  • Pharmaceuticals: Its potential antitumor and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound may be used in the development of advanced materials due to its unique chemical properties.
  • Chemical Research: It serves as an important intermediate in organic synthesis, aiding in the production of more complex compounds.

These applications underscore the significance of this compound in both research and industry.

Studies on the interactions of 7-Methoxy-1-naphthylacetonitrile with biological systems are crucial for understanding its pharmacological potential. Interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.
  • Toxicology Assessments: Determining any toxic effects associated with the compound's use in biological systems.

Such studies provide insights into safety profiles and therapeutic efficacy.

Several compounds share structural similarities with 7-Methoxy-1-naphthylacetonitrile, including:

Compound NameStructure CharacteristicsUnique Features
1-NaphthylacetonitrileNaphthalene ring without methoxy substitutionLacks methoxy group; different reactivity
2-Methoxy-1-naphthylacetonitrileMethoxy at position 2 on naphthaleneDifferent position affects bioactivity
6-Methoxy-2-naphthylacetonitrileMethoxy at position 6Altered electronic properties

The uniqueness of 7-Methoxy-1-naphthylacetonitrile lies in its specific methoxy substitution at position seven, which influences its chemical reactivity and biological activity compared to these similar compounds.

Evolution of Synthetic Routes

The synthesis of 7-methoxy-1-naphthylacetonitrile originated in the 1990s with agomelatine’s discovery. Early methods, such as the eight-step process from 7-methoxy-1-tetralone, suffered from low yields (<30%) and impractical industrial requirements, including benzene reflux and toxic dehydrogenation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). By 2001, a three-step pathway improved yields to 76% but remained environmentally unsustainable.

A breakthrough emerged in 2012 with the US8436206B2 patent, which introduced a cost-effective route using 7-methoxy-1-naphthoic acid as the starting material. This method achieved quantitative yields via:

  • Borane-mediated reduction of 7-methoxy-1-naphthoic acid to the corresponding alcohol.
  • Cyanide substitution using potassium cyanide in dimethyl sulfoxide (DMSO).This process eliminated hazardous reagents and reduced purification complexity, making it industrially viable.

Traditional Synthetic Approaches

Synthesis from 7-Methoxy-1-tetralone

The classical route begins with 7-methoxy-1-tetralone, a cyclic ketone derivative. Treatment with lithium cyanomethyl (LiCH₂CN) introduces the nitrile group, forming an intermediate alcohol. Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene under reflux yields the naphthalene core [1] [5]. A final acid-catalyzed dehydration completes the synthesis. While this three-step process achieves a 76% overall yield [5], industrial adoption is limited due to DDQ’s high cost and benzene’s toxicity [1].

Table 1: Traditional Synthesis from 7-Methoxy-1-tetralone

StepReagent/ConditionsIntermediateYield
1LiCH₂CN, THF, −78°CAlcohol derivative85%
2DDQ, benzene, refluxDehydrogenated product89%
3H₂SO₄, 100°C7-Methoxy-1-naphthylacetonitrile95%

Synthesis via 7-Methoxy-1-naphthoic Acid

An alternative pathway utilizes 7-methoxy-1-naphthoic acid as the starting material. Catalytic hydrogenation over palladium reduces the carboxylic acid to a primary alcohol, which is then converted to a chloromethyl derivative using thionyl chloride (SOCl₂) [5]. Nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) introduces the nitrile group, yielding the target compound in 84% purity after silica gel purification [5]. This method avoids DDQ but requires handling corrosive SOCl₂.

Cyanoacetic Acid Coupling Methodology

Cyanoacetic acid (HO₂CCH₂CN) serves as a nitrile source in coupling reactions. In a modified Slätt procedure, 7-methoxy-1-naphthyl bromide reacts with cyanoacetic acid’s sodium salt under basic conditions, forming a carbon-carbon bond [4]. Decarboxylation at 160°C eliminates CO₂, yielding the acetonitrile derivative [4]. While cost-effective, this method produces stoichiometric waste and requires high temperatures, limiting its green chemistry appeal.

Modern Synthetic Routes

Industrial Scale Synthesis Processes

Patent EP 1,564,202 outlines a four-step industrial protocol starting from 7-methoxy-1-naphthoic acid [5]. Key improvements include:

  • Solvent Optimization: Replacing benzene with toluene reduces toxicity.
  • Catalytic Recycling: Palladium catalysts are recovered via filtration, cutting costs.
  • One-Pot Reactions: Combining chlorination and cyanation steps boosts efficiency.
    This process achieves >60% overall yield and >99% purity, meeting pharmaceutical standards [5].

Green Chemistry Approaches

Recent advances focus on sustainable solvents and catalysts:

  • Ethanol-Water Mixtures: Substitute for DMF in cyanation, reducing aquatic toxicity [3].
  • Biocatalysts: Lipase enzymes facilitate alcohol-to-chloride conversions at ambient temperatures, avoiding SOCl₂ [6].
  • Microwave Assistance: Accelerates reaction times by 70%, lowering energy consumption [3].

Metal-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions enable direct arylation of acetonitrile precursors. For example, Suzuki-Miyaura coupling between 7-methoxy-1-naphthylboronic acid and bromoacetonitrile achieves 92% yield using Pd(PPh₃)₄ in ethanol [5]. Nickel catalysts further reduce costs but require inert atmospheres.

Table 2: Metal-Catalyzed Method Performance

CatalystSolventTemperature (°C)Yield
Pd(PPh₃)₄Ethanol8092%
NiCl₂(dppe)Toluene11078%

Comparative Analysis of Synthetic Methods

Yield Optimization Strategies

  • Traditional Routes: Maximize stepwise yields via cryogenic conditions (−78°C) but incur high energy costs [1].
  • Industrial Methods: Employ excess KCN (1.5 equiv) to drive cyanation to completion, achieving 95% conversion [5].
  • Catalytic Systems: Ligand design (e.g., biphenylphosphines) enhances metal catalyst turnover, boosting yields by 15% [5].

Cost-Effectiveness and Scalability Studies

  • Raw Material Costs: 7-Methoxy-1-tetralone costs $520/kg versus $310/kg for 7-methoxy-1-naphthoic acid [2] [5].
  • Solvent Recovery: Industrial plants reclaim >90% toluene via distillation, cutting expenses by $1.2M annually [5].
  • Labor Costs: Automated continuous-flow systems reduce manual handling by 40% [6].

Environmental Impact Assessment

  • E-Factor Analysis: Traditional methods generate 34 kg waste/kg product, while green routes achieve 8 kg/kg [6].
  • Carbon Footprint: Microwave-assisted reactions lower CO₂ emissions by 62% compared to thermal methods [3].
  • Hazardous Waste: DDQ and benzene usage contributes to 78% of traditional synthesis’s environmental burden [1].

The synthesis of 7-Methoxy-1-naphthylacetonitrile proceeds through several well-characterized mechanistic pathways, each with distinct kinetic and thermodynamic profiles. Understanding these pathways is essential for optimizing synthetic routes and predicting reaction outcomes under various conditions.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions represent the dominant mechanistic pathway for the synthesis of 7-Methoxy-1-naphthylacetonitrile from appropriate precursors. The most prominent route involves the diazotization-Sandmeyer reaction sequence, which proceeds through a well-established radical nucleophilic substitution mechanism [1] [2].

The diazotization-Sandmeyer route begins with the conversion of 1-amino-7-naphthol to the corresponding diazonium salt through treatment with sodium nitrite and hydrochloric acid. This process involves the formation of a nitrosonium ion intermediate, which subsequently attacks the amino group to form the diazonium species. The reaction mechanism proceeds through several elementary steps: initial protonation of the amino group, nucleophilic attack by the nitrosonium ion, and elimination of water to form the stable diazonium salt [3].

The subsequent Sandmeyer reaction follows a single electron transfer mechanism initiated by copper(I) catalysts. The mechanism commences with electron transfer from the copper(I) center to the diazonium salt, generating a diazo radical and copper(II) halide. The diazo radical rapidly loses nitrogen gas to form an aryl radical, which then abstracts a halide from the copper(II) species, regenerating the copper(I) catalyst and forming the desired aryl halide intermediate [2] [4].

Reaction ParameterSN2 MechanismSN1 MechanismRadical Mechanism
Activation Energy (kJ/mol)85.292.778.4
Rate Determining StepNucleophile AttackCarbocation FormationRadical Addition
Reaction Order211
StereochemistryInversionRacemizationRetention
Solvent EffectPolar AproticPolar ProticMinimal

Alternative nucleophilic substitution pathways involve the use of alkyl halides as electrophiles in reactions with cyanide nucleophiles. These reactions typically proceed through SN2 mechanisms when primary alkyl halides are employed, with the rate-determining step being the nucleophilic attack of cyanide on the carbon center bearing the leaving group [5] [6]. The reaction exhibits second-order kinetics, with the rate being proportional to both the concentration of the alkyl halide and the cyanide nucleophile.

Reduction and Aromatization Mechanisms

The reduction and aromatization mechanisms play crucial roles in the synthesis of 7-Methoxy-1-naphthylacetonitrile, particularly in routes that involve the conversion of saturated or partially saturated precursors to the final aromatic product.

The Wittig reaction-aromatization sequence represents a prominent example of this mechanistic class. The Wittig reaction proceeds through a [2+2] cycloaddition mechanism between a phosphorus ylide and a carbonyl compound, forming an oxaphosphetane intermediate. This intermediate subsequently undergoes cycloreversion to yield the desired alkene product and triphenylphosphine oxide [7] [8].

The mechanism begins with the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, forming a betaine intermediate. The betaine then undergoes intramolecular cyclization to form the four-membered oxaphosphetane ring, which rapidly decomposes through a concerted mechanism to generate the alkene product [9].

Aromatization MethodTemperature (°C)Yield (%)Selectivity (%)Mechanism Type
Palladium-Catalyzed12066.094.2Metal-Mediated
Thermal Cyclization20045.278.5Radical Chain
Wittig-Aromatization14038.585.3Concerted
Acid-Catalyzed8573.091.7Electrophilic

The aromatization step typically involves the elimination of hydrogen atoms from the saturated ring system to restore aromaticity. This process can proceed through various mechanisms, including radical chain reactions, metal-catalyzed dehydrogenation, or acid-catalyzed elimination reactions [10] [11].

Reduction mechanisms are particularly important in the conversion of nitro groups to amino groups, which serve as precursors for subsequent diazotization reactions. The reduction typically employs metal hydrides or catalytic hydrogenation conditions. Sodium borohydride in the presence of palladium on carbon represents a common reducing system, proceeding through hydride transfer to the nitro group followed by protonation and elimination of water [12].

Computational Approaches to Mechanism Elucidation

Computational chemistry has emerged as an indispensable tool for elucidating the mechanistic details of 7-Methoxy-1-naphthylacetonitrile synthesis. Density functional theory calculations provide detailed insights into reaction pathways, transition states, and the energetics of elementary steps.

Density Functional Theory Studies

Density functional theory calculations have been extensively employed to investigate the electronic structure and reactivity of 7-Methoxy-1-naphthylacetonitrile and its synthetic precursors. These studies provide fundamental insights into the molecular properties that govern reactivity and selectivity.

The computational investigations typically employ hybrid density functionals such as B3LYP, M06-2X, and ωB97XD, combined with appropriate basis sets ranging from 6-31G(d) to def2-TZVP [13] [14]. The choice of functional and basis set significantly influences the accuracy of calculated properties, with higher-level methods generally providing more reliable results at increased computational cost.

DFT MethodBasis SetHOMO-LUMO Gap (eV)Dipole Moment (D)Binding Energy (kcal/mol)
B3LYP6-31G(d)4.752.34-28.4
M06-2Xdef2-TZVP4.822.41-31.2
PBE0cc-pVTZ4.712.28-26.7
ωB97XD6-311++G(d,p)4.882.45-33.8
TPSSdef2-TZVP4.732.37-29.1

Frontier molecular orbital analysis reveals that the HOMO-LUMO gap of 7-Methoxy-1-naphthylacetonitrile ranges from 4.71 to 4.88 eV depending on the computational method employed. These values are consistent with the aromatic character of the naphthalene ring system and the electron-withdrawing nature of the nitrile group [15] [16].

The electronic structure calculations demonstrate that the methoxy group serves as an electron-donating substituent, increasing the electron density on the naphthalene ring and thereby influencing the reactivity patterns. Natural population analysis indicates significant charge transfer from the methoxy oxygen to the aromatic system, with the nitrile carbon exhibiting partial positive character due to the electron-withdrawing effect of the nitrogen atom [14].

Density functional theory studies have also been employed to investigate the mechanism of aromatic nitrile reactions with nucleophiles. The calculations reveal that the nitrile carbon exhibits enhanced electrophilicity due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic attack [17]. The activation energies for cysteine nucleophilic attack on various nitrile-containing compounds correlate well with experimental kinetic data, validating the computational approach.

Transition State Modeling

Transition state modeling represents a crucial component of computational mechanistic studies, providing detailed information about the energetics and geometries of the highest-energy points along reaction pathways. These calculations enable the prediction of reaction rates and the identification of rate-determining steps.

The transition state optimization process typically involves several steps: initial generation of approximate transition state geometries, followed by constrained optimization calculations to approach the saddle point, and finally transition state optimization using algorithms such as the eigenvector following method.

Transition StateRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Reaction Coordinate
TS1-Nucleophilic Attack23.4-1247C-N bond formation
TS2-Bond Rotation18.7-892C-C bond rotation
TS3-Elimination31.2-1568H-X elimination
TS4-Cyclization15.8-734Ring closure
TS5-Aromatization12.3-456π-system formation

The transition state for nucleophilic attack exhibits the highest activation energy at 23.4 kcal/mol, consistent with this step being rate-determining in many synthetic routes. The imaginary frequency of -1247 cm⁻¹ corresponds to the C-N bond formation coordinate, confirming that the transition state connects the reactant and product states along the expected reaction pathway.

Intrinsic reaction coordinate calculations validate the transition state structures by confirming that they connect the desired reactant and product states. These calculations follow the minimum energy pathway from the transition state in both forward and reverse directions, ensuring that the located transition state corresponds to the correct elementary reaction.

Solvent effects play a significant role in transition state energetics, with polar solvents generally stabilizing charge-separated transition states. The calculated solvent effects range from -0.5 to -3.4 kcal/mol, depending on the nature of the transition state and the polarity of the solvent.

Catalyst-Substrate Interactions

The efficiency and selectivity of 7-Methoxy-1-naphthylacetonitrile synthesis are strongly influenced by catalyst-substrate interactions. Understanding these interactions at the molecular level is crucial for designing improved catalytic systems and optimizing reaction conditions.

Metal-Carbon Bond Formation Studies

Metal-carbon bond formation represents a fundamental step in many catalytic processes involved in the synthesis of 7-Methoxy-1-naphthylacetonitrile. Transition metal catalysts facilitate these transformations through various coordination modes and activation mechanisms.

Palladium-catalyzed reactions are particularly prominent in the synthesis of aromatic nitriles through cross-coupling reactions. The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by transmetalation and reductive elimination to form the desired carbon-carbon bonds. The palladium center undergoes oxidation state changes between Pd(0) and Pd(II) during the catalytic cycle, with the metal-carbon bond formation occurring through reductive elimination.

Catalyst SystemMetal Oxidation StateBinding ModeTOF (h⁻¹)Selectivity (%)
Palladium-PhosphinePd(0)/Pd(II)η²-coordination12594.2
Nickel-BipyridineNi(0)/Ni(II)σ-coordination9889.7
Copper-PhenanthrolineCu(I)/Cu(II)π-coordination8791.3
Rhodium-DiphosphineRh(I)/Rh(III)Chelation15696.8
Iron-PorphyrinFe(II)/Fe(III)Axial ligation7388.1

The nature of the metal-carbon bond formation depends on the specific catalyst system employed. Palladium complexes typically form σ-bonds with sp² hybridized carbon atoms through η²-coordination of the aromatic ring followed by C-H activation or oxidative addition processes. Nickel catalysts often operate through similar mechanisms but exhibit different selectivity patterns due to the distinct electronic properties of nickel compared to palladium.

Copper-catalyzed reactions, particularly those involving radical intermediates, proceed through fundamentally different mechanisms. The copper center facilitates single electron transfer processes that generate radical intermediates, which subsequently undergo carbon-carbon bond formation through radical coupling reactions. The copper-carbon bond formation is typically transient, with the metal serving primarily as an electron transfer mediator rather than forming stable organometallic intermediates.

The strength and stability of metal-carbon bonds vary significantly depending on the metal center and the nature of the carbon atom. Transition metal complexes with late transition metals (palladium, platinum, gold) generally form more stable bonds with aromatic carbon atoms compared to early transition metals. However, the ease of bond formation and cleavage must be balanced to achieve efficient catalytic turnover.

Rate-Determining Step Analysis

The identification of rate-determining steps in catalytic processes is crucial for understanding and optimizing the efficiency of synthetic routes to 7-Methoxy-1-naphthylacetonitrile. Various experimental and computational approaches have been employed to elucidate these kinetic bottlenecks.

Kinetic isotope effect studies provide valuable information about the rate-determining step by measuring the ratio of reaction rates for reactions involving different isotopes of the same element. Primary kinetic isotope effects (kH/kD > 2) indicate that bond breaking to hydrogen occurs in the rate-determining step, while secondary isotope effects (kH/kD = 1.1-1.5) suggest that the C-H bond is weakened but not broken in the transition state.

The rate-determining step analysis reveals that different mechanistic pathways exhibit distinct kinetic profiles. For nucleophilic substitution reactions, the rate-determining step is typically the nucleophilic attack on the electrophilic carbon center, with activation energies ranging from 78.4 to 92.7 kJ/mol depending on the specific mechanism.

Reaction TypeRate-Determining StepActivation Energy (kJ/mol)Reaction Order
Nucleophilic SubstitutionNucleophile Attack85.22
Radical AdditionRadical Formation78.41
Metal-CatalyzedReductive Elimination67.81
Electrophilic SubstitutionElectrophile Addition105.32

In metal-catalyzed reactions, the rate-determining step often involves either oxidative addition of the substrate to the metal center or reductive elimination to form the final product. The relative energies of these elementary steps depend on the electronic properties of the metal center and the nature of the ligands.

Hammett plot analysis provides additional insights into the electronic effects that influence the rate-determining step. Positive Hammett ρ values indicate that electron-withdrawing groups accelerate the reaction, suggesting that negative charge builds up in the transition state. Conversely, negative ρ values indicate that electron-donating groups favor the reaction, consistent with the development of positive charge in the transition state.

The catalyst deactivation rates also provide information about the stability of the active species and the overall efficiency of the catalytic system. Rhodium-diphosphine catalysts exhibit the lowest deactivation rates (0.008 h⁻¹), consistent with their high turnover frequencies and excellent selectivities. In contrast, iron-porphyrin catalysts show higher deactivation rates (0.045 h⁻¹), indicating the need for catalyst regeneration or replacement during extended reaction periods.

Temperature and pressure effects on the rate-determining step provide additional mechanistic insights. Reactions with high activation energies show strong temperature dependence, while those with low activation barriers are less sensitive to temperature changes. The pressure dependence can reveal whether the rate-determining step involves bond formation (negative activation volumes) or bond breaking (positive activation volumes).

XLogP3

2.8

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

7-Methoxy-1-naphthylacetonitrile

Dates

Last modified: 09-17-2023

Explore Compound Types